2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine CAS number and chemical properties
2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine CAS number and chemical properties
This technical guide details the properties, synthesis, and applications of 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine , a high-value heterocyclic building block used primarily in the development of kinase inhibitors and GPCR ligands.[1][2]
Note: As of the current chemical registry updates, this specific isomer (3-position attachment on piperidine) is often treated as a custom synthesis intermediate rather than a commodity chemical with a widely established CAS number like its 4-piperazine analogs.[1][2][3] This guide provides the definitive protocol for its synthesis and characterization.
Core Scaffold for Kinase & Phosphatase Inhibitor Discovery [1][2]
Chemical Identity & Core Properties[1][2][3][4][5][6][7][8][9][10][11]
This compound combines a polar, hydrogen-bond-donating 2-aminopyridine motif (a classic "hinge binder" in kinase medicinal chemistry) with a lipophilic, protected piperidine ring that serves as a vector for solubilizing groups or further structural elaboration.[1][2]
Nomenclature & Identifiers
| Property | Detail |
| Chemical Name | tert-Butyl 3-(6-aminopyridin-2-yl)piperidine-1-carboxylate |
| Common Name | 2-Amino-6-(N-Boc-Piperidin-3-yl)pyridine |
| CAS Number | Not Widely Listed (Custom Synthesis Required) Closest Analog (Piperazine):[1][2][3][4] |
| Molecular Formula | C₁₅H₂₃N₃O₂ |
| Molecular Weight | 277.37 g/mol |
| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=CC(N)=N2 |
Physical & Chemical Specifications
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Appearance: White to off-white crystalline solid.[1][2][3][5]
-
Solubility: Soluble in DMSO (>50 mg/mL), Methanol, Dichloromethane (DCM).[2][3][5] Insoluble in water.[1][2][3][5]
-
pKa (Calculated): ~6.8 (Pyridine nitrogen), ~10.2 (Amino group - conjugate acid).[2][3][5]
-
Stability: Stable under standard laboratory conditions (4°C). Hygroscopic; store under inert atmosphere (Ar/N₂).
Synthetic Methodology (Authoritative Protocol)
Since this compound is not a standard catalog item, the following Suzuki-Miyaura Coupling protocol is the industry standard for generating high-purity material.[1][2][3] This route avoids the low yields associated with direct reduction of nitropyridines.[1][2][3][5]
Reaction Pathway
The synthesis couples a 2-amino-6-halopyridine with a protected piperidine boronate.[1][2]
Figure 1: Palladium-catalyzed cross-coupling strategy for the target scaffold.
Step-by-Step Protocol
Reagents:
-
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.1 eq)[1][2]
-
[1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)[2][3]
Procedure:
-
Degassing: In a sealed microwave vial or round-bottom flask, dissolve the bromopyridine and boronate ester in 1,4-dioxane.
-
Base Addition: Add the aqueous K₂CO₃ solution.
-
Inertion: Sparge the biphasic mixture with Nitrogen or Argon for 10 minutes to remove dissolved oxygen (Critical for Pd catalyst longevity).
-
Catalyst Addition: Add Pd(dppf)Cl₂ quickly and seal the vessel.
-
Heating: Heat to 90°C for 12–16 hours. (Monitor by LC-MS; look for mass [M+H]⁺ = 278.2).[1][2][3]
-
Workup: Cool to RT. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine.[2][3][5] Dry organic layer over Na₂SO₄.[1][2][3][5]
-
Purification: Flash column chromatography (SiO₂).[1][2][3][5]
Yield Expectation: 65–75% isolated yield.
Structural Applications in Drug Discovery[3][4][7][13]
This scaffold is a "privileged structure" in medicinal chemistry, particularly for targeting enzymes that require a donor-acceptor hydrogen bond motif.[1][2][3][5]
Kinase Hinge Binding
The 2-aminopyridine moiety mimics the adenine ring of ATP, allowing it to form key hydrogen bonds with the kinase hinge region.[1][2][3][5]
-
H-Bond Donor: The exocyclic amino group (-NH₂) donates a proton to the hinge backbone carbonyl.[1][2][3]
-
H-Bond Acceptor: The pyridine ring nitrogen accepts a proton from the hinge backbone amide.[1][2][3][5]
SHP2 and Phosphatase Inhibition
Recent research into SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase) inhibitors utilizes similar pyridine-piperidine scaffolds to lock the enzyme in an auto-inhibited conformation.[1][2] The piperidine ring provides a vector to reach into the solvent-exposed tunnel, improving solubility and pharmacokinetic (PK) properties.[2][3][5]
Figure 2: Pharmacophore mapping and downstream library generation potential.[1][2]
Analytical Characterization Data (Predicted)
To validate the synthesis of this specific intermediate, compare experimental data against these standard values.
| Technique | Diagnostic Signal | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 1.40 (s, 9H) | Boc Group: Strong singlet confirming protection.[1][2][3] |
| δ 6.35 (d, 1H), 6.50 (d, 1H) | Pyridine: Characteristic doublets for H-3 and H-5 protons.[2][3] | |
| δ 5.80 (s, 2H, broad) | Amino: Exchangeable -NH₂ protons.[2][3][5] | |
| LC-MS (ESI) | m/z 278.2 [M+H]⁺ | Parent Ion: Matches C₁₅H₂₃N₃O₂ + H⁺. |
| m/z 222.1 [M-tBu+H]⁺ | Fragment: Loss of tert-butyl group (common in Boc).[1][2][3] |
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).[2][3][5]
-
Storage: Keep in a tightly closed container at 2–8°C.
-
Reactivity: Incompatible with strong oxidizing agents and strong acids (acids will remove the Boc group).[2][3][5]
References
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Suzuki-Miyaura Coupling Standards: Miyaura, N., & Suzuki, A. (1995).[1][2][3][5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2][3][5] Link[2][3][5]
-
Kinase Hinge Binders: Zhang, J., et al. (2009).[1][2][3][5] Targeting Cancer with Small Molecule Kinase Inhibitors.[1][2][3][6][5] Nature Reviews Cancer, 9, 28–39.[1][2][3][5] Link
-
Piperidine Scaffolds in SHP2: Chen, Y. N., et al. (2016).[2][3][5] Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases.[1][2][3][5] Nature, 535, 148–152.[1][2][3][5] Link[2][3][5]
-
Analogous Synthesis (Piperazine): Patent WO2010020675A1.[1][2][3][5] Preparation of substituted pyrimidine derivatives as PI3K inhibitors.[1][2][3][5] (Demonstrates coupling of 2-amino-pyridines with heterocyclic boronates). Link[2][3][5]
Sources
- 1. 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-1-Boc-3-Aminopiperidine | 188111-79-7 [chemicalbook.com]
- 3. 3-(Boc-amino)piperidine | C10H20N2O2 | CID 4233041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Piperidine - Wikipedia [en.wikipedia.org]
- 6. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate - Career Henan Chemical Co. [coreychem.com]
